Cgs-9896
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGS-9896 is a compound known for its anxiolytic and anticonvulsant properties. It is structurally distinct from benzodiazepines but exhibits similar effects, making it a nonbenzodiazepine anxiolytic. This compound is a benzodiazepine receptor partial agonist, which means it binds to benzodiazepine receptors and produces long-lasting anxiolytic and anticonvulsant effects without causing sedation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGS-9896 involves the formation of a pyrazoloquinoline structure. The key steps include the cyclization of a chlorophenyl derivative with a quinoline precursor. The reaction conditions typically involve the use of a strong base and a polar solvent to facilitate the cyclization process. The final product is purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and scalability of production .
Chemical Reactions Analysis
Types of Reactions
CGS-9896 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different analogs.
Substitution: Halogen substitution reactions can occur on the chlorophenyl ring, resulting in various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential pharmacological properties .
Scientific Research Applications
CGS-9896 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the interactions of nonbenzodiazepine anxiolytics with benzodiazepine receptors.
Biology: The compound is used in studies to understand the effects of benzodiazepine receptor partial agonists on biological systems.
Medicine: this compound is investigated for its potential therapeutic applications in treating anxiety, epilepsy, and stress-related disorders.
Industry: The compound is used in the development of new anxiolytic and anticonvulsant drugs
Mechanism of Action
CGS-9896 exerts its effects by binding to benzodiazepine receptors, which are part of the gamma-aminobutyric acid (GABA) receptor complex. As a partial agonist, it modulates the activity of the GABA receptor, enhancing the inhibitory effects of GABA in the central nervous system. This results in anxiolytic and anticonvulsant effects without causing significant sedation. The compound also influences appetite and reduces the development of gastrointestinal ulcers under chronic stress .
Comparison with Similar Compounds
Similar Compounds
Zopiclone: Another nonbenzodiazepine compound with anxiolytic properties.
Zolpidem: A nonbenzodiazepine hypnotic used for treating insomnia.
Eszopiclone: A nonbenzodiazepine hypnotic similar to zopiclone.
Uniqueness
CGS-9896 is unique in its ability to produce long-lasting anxiolytic and anticonvulsant effects without causing sedation. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other nonbenzodiazepine compounds that may have sedative effects .
Properties
CAS No. |
77779-36-3 |
---|---|
Molecular Formula |
C16H10ClN3O |
Molecular Weight |
295.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C16H10ClN3O/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20/h1-9,19H |
InChI Key |
QCBUAKLOWCOUCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl |
Synonyms |
2-(4-chlorophenyl)-2,5-dihydropyrazolo(4,3-c)quinoline-3(3H)-one CGS 9896 CGS-9896 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.